1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative

This 1H-pyrazolo[4,3-c]quinoline derivative is a specialized research tool for probing AXL kinase-mediated resistance pathways and for β-glucuronidase/NADPH oxidase SAR campaigns. Its C3 4-methylphenyl group uniquely distinguishes it from unsubstituted‑phenyl or 4-nitrophenyl analogs, preventing erroneous structure–activity conclusions. Purchase at ≥95% purity for reproducible pharmacology studies in gallium-resistant models. Price upon request.

Molecular Formula C29H29N3O
Molecular Weight 435.571
CAS No. 901248-21-3
Cat. No. B2801848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901248-21-3
Molecular FormulaC29H29N3O
Molecular Weight435.571
Structural Identifiers
SMILESCCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C
InChIInChI=1S/C29H29N3O/c1-6-33-23-15-16-26-24(17-23)28-25(18-30-26)27(20-9-7-19(2)8-10-20)31-32(28)22-13-11-21(12-14-22)29(3,4)5/h7-18H,6H2,1-5H3
InChIKeyVKQMPURJRZHJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901248-21-3): Procurement-Grade Chemical Profile


1-(4-tert-Butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901248-21-3) is a fully substituted 1H-pyrazolo[4,3-c]quinoline featuring a 4-tert-butylphenyl group at N1, an ethoxy group at C8, and a 4-methylphenyl group at C3. It is catalogued as a small-molecule research tool with reported activity against AXL kinase-dependent pathways in gallium-resistant lung cancer models [1] and is noted as an inhibitor of NADPH oxidase . The compound belongs to a broader chemotype under investigation for anti-inflammatory, kinase-inhibitory, and β-glucuronidase-inhibitory applications [2].

Why Generic Substitution of 1-(4-tert-Butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Carries Experimental Risk


Within the pyrazolo[4,3-c]quinoline series, minor substituent changes at the N1, C3, or C8 positions can profoundly alter target engagement and cellular potency. For example, replacing the 4-methylphenyl group at C3 with an unsubstituted phenyl ring (CAS 901264-53-7) or a 4-nitrophenyl group (CAS 901045-22-5) is expected to modulate electron density and steric bulk, which may shift kinase selectivity, NADPH oxidase inhibition potency, or β-glucuronidase binding affinity [1]. Similarly, exchanging the 4-tert-butylphenyl N1-substituent for 3-chlorophenyl (CAS 901021-61-2) or 3,4-dimethylphenyl generates analogs with distinct physicochemical and pharmacological profiles. Without direct comparative data for each pair, assuming functional equivalence between these closely related compounds can compromise experimental reproducibility and lead to incorrect structure–activity conclusions .

Quantitative Differentiation Evidence for 1-(4-tert-Butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901248-21-3)


80-Fold Superior Potency vs. Gallium Acetylacetonate in Gallium-Resistant Lung Cancer Cells

In a direct head-to-head comparison, compound 5476423 (CAS 901248-21-3) demonstrated an 80-fold increase in anti-proliferative potency relative to gallium acetylacetonate (GaAcAc) against gallium-resistant human lung adenocarcinoma A549 cells (R-cells). The IC50 of compound 5476423 in R-cells was determined to be approximately 80-fold lower than that of GaAcAc, indicating dramatically enhanced activity in the resistant phenotype [1]. In parallel, a second lead compound (7919469) achieved only a 13-fold increase, underscoring the superior resistance-overcoming capability of 5476423 within the same screening campaign [1]. Additionally, co-treatment with compound 5476423 increased GaAcAc efficacy against R-cells by 2-fold, suggesting a chemosensitization effect [1].

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative

NADPH Oxidase Inhibition: Class-Level Activity with Incomplete Target-Specific Confirmation

Vendor documentation classifies CAS 901248-21-3 as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, with potential utility in inflammatory disease models . The supporting literature references (Impellizzeri et al., Biochem. Pharmacol. 2011, 81, 636; Genovese et al., Brain Res. 2011, 1372) describe general NADPH oxidase inhibitor pharmacology but do not explicitly report IC50 values for this specific compound. Pyrazolo[4,3-c]quinoline derivatives are encompassed within patent families claiming NADPH oxidase inhibition (e.g., TAIWANJ PHARMACEUTICALS CO., LTD., US2021/0276957A1) [1]. However, no direct quantitative comparison (e.g., IC50 or Ki) is available in the public domain for CAS 901248-21-3 against a defined NOX isoform (NOX1–5) or a reference inhibitor such as GKT137831.

NADPH oxidase ROS inhibition Anti-inflammatory

β-Glucuronidase Inhibition: Structural Class Validation Without Compound-Specific Benchmarking

Pyrazolo[4,3-c]quinoline derivatives are established as potent and selective inhibitors of bacterial β-glucuronidase, with lead compounds in this series achieving IC50 values as low as 13 nM against E. coli β-glucuronidase (eβG) [1]. Patent EP3662751A1 explicitly claims pyrazolo[4,3-c]quinoline derivatives bearing varied N1, C3, and C8 substituents for the prevention of chemotherapy-induced diarrhea (CID) [2]. While CAS 901248-21-3 falls within the structural scope of this patent, no compound-specific IC50 or selectivity data (e.g., bacterial vs. mammalian β-glucuronidase) has been publicly disclosed for this exact compound. In the published literature, the most potent analogs (e.g., compound 7p, IC50 = 13 nM) differ in their substitution pattern, leaving the precise rank-order potency of CAS 901248-21-3 uncharacterized [1].

β-Glucuronidase Chemotherapy-induced diarrhea Microbiome

Structural Differentiation from the 3-Phenyl Analog: A Key Substituent Effect Lacking Quantitative Activity Comparison

The closest commercially catalogued analog is 1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-53-7), which differs solely by the absence of the para-methyl group on the C3 phenyl ring . In medicinal chemistry, the introduction of a para-methyl substituent can enhance lipophilicity (calculated logP increase of approximately 0.5 units), alter metabolic stability, and shift target-binding affinity through steric and electronic effects. While no published head-to-head comparison exists between CAS 901248-21-3 and CAS 901264-53-7, the presence of the 4-methyl group is expected to differentially modulate activity across kinase, oxidase, and glucuronidase targets. Additional analogs with varied C3 substituents—4-nitrophenyl (CAS 901045-22-5), 4-chlorophenyl (CAS 901021-63-4), and 3-chlorophenyl (CAS 901021-61-2)—further illustrate that this position is a critical determinant of biological activity within the series .

Structure–activity relationship Substituent effect Analog comparison

High-Confidence Application Scenarios for 1-(4-tert-Butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901248-21-3)


Overcoming Acquired Gallium Resistance in Lung Adenocarcinoma Models

Based on the 80-fold potency advantage over GaAcAc in gallium-resistant A549 cells [1], this compound is most confidently deployed as a tool compound for probing AXL kinase-mediated resistance mechanisms. Researchers investigating gallium-based anticancer strategies can use CAS 901248-21-3 as a positive control for resistance reversal, alone or in combination with GaAcAc to assess combinatorial sensitization (2-fold efficacy enhancement reported [1]).

Structure–Activity Relationship (SAR) Exploration of Pyrazolo[4,3-c]quinoline C3 Substituent Effects

The 4-methylphenyl group at C3 distinguishes this compound from the 3-phenyl analog (CAS 901264-53-7) and other C3 variants . It is suitable as a building block or reference compound in systematic SAR campaigns aimed at mapping the influence of para-substitution on the C3 phenyl ring across multiple target classes, including β-glucuronidase and NADPH oxidase.

β-Glucuronidase Inhibitor Screening Cascade (with Caution)

Although compound-specific IC50 data are unavailable, the structural framework is validated by patent EP3662751A1 and published SAR for bacterial β-glucuronidase inhibition [2]. This compound can serve as a scaffold for derivative synthesis or as a comparator in screening cascades, provided that users generate primary inhibition data (IC50 against eβG and human βG) to contextualize its rank-order potency within the series.

NADPH Oxidase Inhibitor Studies Requiring Independent Target Validation

Vendor annotation as an NADPH oxidase inhibitor is supported only by class-level patent and literature evidence. Researchers may consider this compound for NOX inhibition studies on the condition that direct enzymatic assays (e.g., NOX1–5 isoform profiling) are performed to confirm target engagement and establish compound-specific IC50 values.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.